molecular formula C6H10F3NO3 B13913903 (Trifluoroacetylamino)acetaldehyde dimethyl acetal

(Trifluoroacetylamino)acetaldehyde dimethyl acetal

Cat. No.: B13913903
M. Wt: 201.14 g/mol
InChI Key: ALNYBZQZZJDCIG-UHFFFAOYSA-N
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Description

(Trifluoroacetylamino)acetaldehyde dimethyl acetal is a chemical compound with the molecular formula C6H10F3NO3 It is known for its unique structure, which includes a trifluoroacetyl group, an amino group, and a dimethyl acetal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Trifluoroacetylamino)acetaldehyde dimethyl acetal typically involves the reaction of trifluoroacetaldehyde with aminoacetaldehyde dimethyl acetal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to meet industrial demands, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(Trifluoroacetylamino)acetaldehyde dimethyl acetal undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroacetyl oxides, while reduction may produce trifluoroacetylamines. Substitution reactions can result in a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of (Trifluoroacetylamino)acetaldehyde dimethyl acetal involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The amino group can form hydrogen bonds and participate in various biochemical reactions. The dimethyl acetal group provides stability and reactivity, allowing the compound to participate in a range of chemical processes .

Comparison with Similar Compounds

Similar Compounds

    Trifluoroacetaldehyde dimethyl acetal: Similar in structure but lacks the amino group.

    Aminoacetaldehyde dimethyl acetal: Similar but lacks the trifluoroacetyl group.

    Acetaldehyde dimethyl acetal: Lacks both the trifluoroacetyl and amino groups.

Uniqueness

(Trifluoroacetylamino)acetaldehyde dimethyl acetal is unique due to the presence of both trifluoroacetyl and amino groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H10F3NO3

Molecular Weight

201.14 g/mol

IUPAC Name

N-(2,2-dimethoxyethyl)-2,2,2-trifluoroacetamide

InChI

InChI=1S/C6H10F3NO3/c1-12-4(13-2)3-10-5(11)6(7,8)9/h4H,3H2,1-2H3,(H,10,11)

InChI Key

ALNYBZQZZJDCIG-UHFFFAOYSA-N

Canonical SMILES

COC(CNC(=O)C(F)(F)F)OC

Origin of Product

United States

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